
N-(1-naphthyl)-N-(phenylmethylene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)-N-(phenylmethylene)amine (NPA) is an organic compound that is widely used in the scientific research community. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and biochemistry. NPA is an amine, which is a type of organic compound that is composed of nitrogen and hydrogen atoms. It is a colorless solid at room temperature and is soluble in many organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used in the synthesis of the anticonvulsant drug topiramate, as well as in the study of the mechanism of action of the antifungal drug amphotericin B. N-(1-naphthyl)-N-(phenylmethylene)amine has also been used to study the biochemical and physiological effects of various drugs, such as the effects of the anticonvulsant drug gabapentin on the central nervous system.
Wirkmechanismus
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of mechanisms of action, depending on the application. In the synthesis of drugs, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a catalyst, promoting the formation of the desired product. In the study of biochemical and physiological processes, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a probe, allowing researchers to study the effects of various drugs on the body. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used to study the mechanism of action of the antifungal drug amphotericin B, as well as to study the effects of the anticonvulsant drug gabapentin on the central nervous system.
Biochemical and Physiological Effects
N-(1-naphthyl)-N-(phenylmethylene)amine has been studied for its biochemical and physiological effects. In the study of the antifungal drug amphotericin B, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the activity of the drug, as well as to reduce its toxicity. Similarly, in the study of the anticonvulsant drug gabapentin, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the drug's efficacy and reduce its side effects. N-(1-naphthyl)-N-(phenylmethylene)amine has also been studied for its effects on the central nervous system, where it was found to reduce anxiety and improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-naphthyl)-N-(phenylmethylene)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of N-(1-naphthyl)-N-(phenylmethylene)amine is its versatility, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine is relatively easy to synthesize and is relatively stable in organic solvents. However, N-(1-naphthyl)-N-(phenylmethylene)amine has some limitations, such as its low solubility in water and its potential to cause skin irritation.
Zukünftige Richtungen
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of potential future applications in scientific research. For example, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to study the effects of drugs on the central nervous system and to develop new drugs for neurological conditions. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used in the synthesis of new drugs, as well as in the study of biochemical and physiological processes. Finally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to develop new catalysts for organic synthesis, as well as to study the mechanism of action of drugs.
Synthesemethoden
N-(1-naphthyl)-N-(phenylmethylene)amine can be synthesized in a variety of ways, including the reductive amination of 1-naphthaldehyde with phenylmethylene-bis-acetonitrile in the presence of sodium cyanoborohydride. This method produces a high yield of N-(1-naphthyl)-N-(phenylmethylene)amine in a relatively short amount of time. Alternatively, N-(1-naphthyl)-N-(phenylmethylene)amine can be synthesized from the reaction of 1-naphthaldehyde and phenylmethylene-bis-acetonitrile in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-1-phenylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYSYDZNCHIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360901 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-N-(phenylmethylene)amine | |
CAS RN |
890-51-7 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
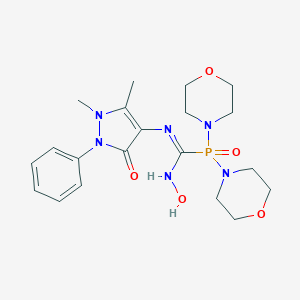
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)

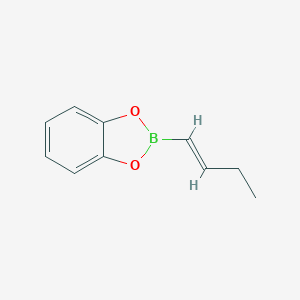

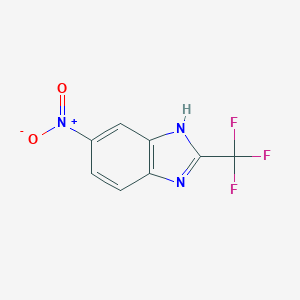

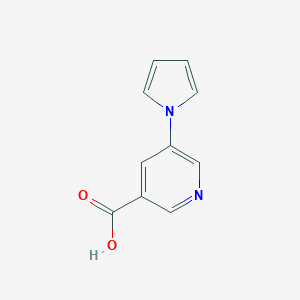

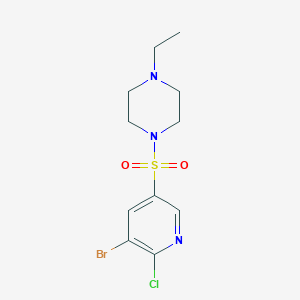
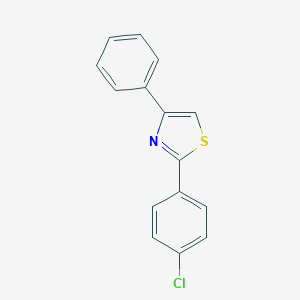
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)